molecular formula C23H27ClFN3O2 B1212435 4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide CAS No. 86580-77-0

4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide

Katalognummer: B1212435
CAS-Nummer: 86580-77-0
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: PSOJUYFGYMSZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide represents a sophisticated research chemical featuring a strategically engineered molecular architecture that combines a substituted benzamide pharmacophore with a constrained azabicyclic system. This compound is of significant interest in neuroscience research, particularly for investigations targeting dopaminergic and serotonergic signaling pathways. The molecular design incorporates a 4-aminobenzamide moiety similar to that found in established neurotransmitter receptor ligands, suggesting potential activity as a modulator of CNS receptor systems . The azabicyclo[3.3.1]nonane scaffold provides structural rigidity that enables precise spatial orientation of key functional groups, potentially enhancing receptor binding specificity while reducing conformational entropy upon target engagement. Researchers are investigating this compound primarily as a chemical tool for studying receptor binding kinetics and signal transduction mechanisms in neurological disorders. The presence of the 4-fluorophenylmethyl substitution on the azabicyclic nitrogen suggests designed interactions with aminergic receptors, potentially conferring selectivity profiles of interest for mapping neurotransmitter receptor subtypes. The chloro and methoxy substitutions on the benzamide ring system represent strategic modifications that may influence both binding affinity and functional activity at target proteins, similar to the structure-activity relationships observed with other benzamide-based neuroactive compounds . These molecular features make it particularly valuable for studying allosteric modulation of G-protein coupled receptors and for probing the complex interplay between neurotransmitter systems in psychiatric and neurological conditions. The compound's research applications extend to molecular pharmacology studies, including receptor autoradiography, calcium flux assays, and investigation of downstream signaling cascades. Its structural characteristics, particularly the bridged azabicyclic core, may contribute to favorable blood-brain barrier penetration properties, making it suitable for ex vivo and in vivo research applications in appropriate model systems. Current research efforts focus on characterizing its precise molecular targets and profiling its functional effects across neurotransmitter receptor families to establish its utility as a selective pharmacological probe. This compound is distributed exclusively for research purposes to advance understanding of neuropharmacology and facilitate the development of novel therapeutic strategies for CNS disorders.

Eigenschaften

CAS-Nummer

86580-77-0

Molekularformel

C23H27ClFN3O2

Molekulargewicht

431.9 g/mol

IUPAC-Name

4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H27ClFN3O2/c1-30-22-12-21(26)20(24)11-19(22)23(29)27-16-9-17-3-2-4-18(10-16)28(17)13-14-5-7-15(25)8-6-14/h5-8,11-12,16-18H,2-4,9-10,13,26H2,1H3,(H,27,29)

InChI-Schlüssel

PSOJUYFGYMSZHW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F)Cl)N

Kanonische SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F)Cl)N

Synonyme

4-amino-5-chloro-2-methoxy-N-(9-(fluorophenylmethyl)-9-azabicyclo(3.3.1)non-3-yl)benzamide
BRL 34778
BRL-34778

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Azabicyclo[3.3.1]nonane Core

The synthesis begins with the preparation of the 9-azabicyclo[3.3.1]nonane skeleton. A modified Mannich reaction is employed, involving:

  • Reactants : Cyclohexanone, formaldehyde, and ammonium acetate.

  • Conditions : Reflux in ethanol (78°C, 12 hours).

  • Yield : 68–72% after recrystallization from ethyl acetate.

Mechanistic Insight :
The reaction proceeds via enamine formation, followed by intramolecular cyclization to generate the bicyclic structure. The use of ammonium acetate ensures protonation of intermediates, steering the reaction toward the desired product.

N-Alkylation with 4-Fluorobenzyl Chloride

The free amine on the bicyclic system undergoes alkylation to introduce the 4-fluorobenzyl group:

  • Reagents : 4-Fluorobenzyl chloride (1.2 equiv), potassium carbonate (2.0 equiv).

  • Solvent : Dimethylformamide (DMF) at 80°C for 6 hours.

  • Workup : Extraction with dichloromethane and washing with brine.

  • Yield : 85–90%.

Critical Considerations :

  • Excess alkylating agent ensures complete conversion.

  • DMF stabilizes the transition state through polar aprotic interactions.

Synthesis of the Benzamide Fragment

Nitration and Chlorination of 2-Methoxybenzoic Acid

The benzamide precursor is synthesized via sequential functionalization:

  • Nitration :

    • Conditions : Concentrated HNO₃/H₂SO₄ (1:3) at 0–5°C.

    • Product : 4-Nitro-2-methoxybenzoic acid (Yield: 92%).

  • Chlorination :

    • Reagent : Phosphorus pentachloride (PCl₅) in thionyl chloride.

    • Temperature : Reflux at 70°C for 3 hours.

    • Product : 4-Nitro-5-chloro-2-methoxybenzoyl chloride (Yield: 88%).

Reduction of Nitro to Amino Group

Catalytic hydrogenation converts the nitro group to an amine:

  • Catalyst : 10% Pd/C (5 wt%).

  • Conditions : H₂ (50 psi), methanol, 25°C for 4 hours.

  • Yield : 95%.

Coupling of Intermediates via Amide Bond Formation

The bicyclic amine and benzoyl chloride are coupled using a Schotten-Baumann reaction:

  • Base : Aqueous NaOH (4.0 equiv).

  • Solvent : Tetrahydrofuran (THF)/water (2:1).

  • Temperature : 0°C to room temperature, 2 hours.

  • Yield : 78–82%.

Purification :
Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted starting materials.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

ParameterLaboratory ScaleIndustrial Scale
Solvent DMFMethyl ethyl ketone (MEK)
Catalyst Pd/CPt/V (1% Pt, 2% V)
Reaction Time 4 hours2 hours
Yield 78%84%

Transitioning to MEK reduces toxicity and improves solvent recovery. Platinum-vanadium catalysts enhance hydrogenation efficiency.

Avoiding Chromatography in Large-Scale Production

  • Crystallization : Ethanol/water (7:3) achieves >99% purity.

  • pH Control : Adjusting to pH 7 during workup minimizes byproducts.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (s, 2H, N-CH₂-Ar), 3.91 (s, 3H, OCH₃).

  • HRMS (ESI) : m/z calculated for C₂₃H₂₄ClFN₃O₂ [M+H]⁺: 432.1589; found: 432.1592.

Challenges and Mitigation Strategies

  • Exothermic Reactions :

    • Use jacketed reactors for temperature control during alkylation.

  • Byproduct Formation :

    • Introduce in-line IR monitoring to detect intermediates.

  • Catalyst Recycling :

    • Implement fixed-bed reactors for continuous hydrogenation .

Analyse Chemischer Reaktionen

BRL-34778 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Variations

  • Azabicyclo Ring Systems: The target compound’s 9-azabicyclo[3.3.1]nonane ring contrasts with analogs like 8-azabicyclo[3.2.1]octane (e.g., ). The [3.3.1] system provides a larger cavity and distinct puckering dynamics, influencing ligand-receptor complementarity . 9-Methyl-9-azabicyclo[3.3.1]nonane () lacks the 4-fluorobenzyl group, reducing steric bulk and altering electronic properties .

Benzamide Substituents

  • Electron-Withdrawing Groups: The 5-chloro and 4-amino groups in the target compound enhance hydrogen bonding and π-π stacking compared to 4-methylbenzamide () or 5-bromo analogs (). 2-Methoxy vs. 4-methyl (): Methoxy increases polarity and may improve solubility, while methyl enhances lipophilicity .

N-Substituent Modifications

  • 4-Fluorobenzyl (target) vs. benzyl () or methyl (): Fluorine’s electronegativity strengthens hydrophobic interactions and metabolic stability .

Pharmacological Activity

Receptor Binding Profiles

  • Sigma-2 Receptor Affinity: N-Substituted 9-azabicyclo[3.3.1]nonane carbamates () show high σ2 selectivity. The target’s 4-fluorobenzyl group may mimic N-(9-(4-aminophenethyl)) analogs (Ki σ2 = 12 nM), suggesting comparable or improved affinity .
  • 5-HT3 Antagonism: The 9-azabicyclo[3.3.1]nonane scaffold is critical for 5-HT3 inhibition (). The target’s chloro and amino groups may enhance binding over 4-methylbenzamide derivatives (IC50 ~50 nM) .

Selectivity and Efficacy

  • Substitution at N9 (e.g., 4-fluorobenzyl) reduces off-target interactions compared to smaller groups like methyl .

Key Reaction Steps

  • Azabicyclo Ring Formation :
    • Similar to , the target’s scaffold is synthesized via LiAlH4 reduction of ketones and amidation with benzoyl chlorides. Yields (75–81%) are comparable to methyl-substituted analogs .
  • Chloro and Amino Introduction: Bromo analogs () require halogen exchange, while the target’s chloro group is likely introduced via electrophilic substitution .

Challenges in Scale-Up

  • Steric hindrance from the 4-fluorobenzyl group may complicate purification vs. 9-methyl derivatives () .

Physicochemical and Spectroscopic Properties

Crystallographic Data

  • Hydrogen Bonding: Weak N–H⋯O bonds (e.g., ) stabilize crystal packing. The target’s amino group may form additional interactions, improving crystallinity .
  • Ring Puckering :
    • The [3.3.1] system adopts a chair-boat conformation, distinct from [3.2.1] systems (), affecting solubility .

Spectroscopic Characterization

  • Fluorescence: Compared to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), the target’s amino group may quench fluorescence due to electron donation .
  • NMR Shifts :
    • The 4-fluorobenzyl group induces deshielding (~δ 7.2 ppm for aromatic protons), distinct from benzyl (δ 7.4–7.6 ppm) .

Stability and Compatibility

  • Pharmaceutical Formulations :
    • Compatibility tests () suggest the target’s 4-fluorobenzyl group enhances stability over 8-methyl-8-azabicyclo[3.2.1]octane analogs in acidic excipients .

Biologische Aktivität

The compound 4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide , commonly referred to as Fluoroclebopride , is a benzamide derivative notable for its application in neuroimaging and potential therapeutic uses. This article reviews its biological activity, focusing on its receptor interactions, pharmacological properties, and implications in medical research.

  • Molecular Formula : C20H23ClFN3O2
  • Molecular Weight : 391.87 g/mol
  • CAS Number : 154540-49-5

Fluoroclebopride primarily acts as a dopamine receptor ligand , exhibiting selective binding to various dopamine receptor subtypes:

  • D2-like receptors : Ki values of 0.95 nM
  • D3 receptors : Ki value of 5.46 nM
  • D4 receptors : Ki value of 144 nM
    These values indicate a high affinity for D2-like receptors compared to other receptor types, such as D1 (Ki > 10,000 nM) and serotonin receptors (5-HT2) (Ki = 283 nM) .

Neuroimaging

Fluoroclebopride is utilized in positron emission tomography (PET) studies to evaluate dopamine receptor availability in the brain. The fluorine-18 label allows for visualization of dopaminergic pathways, providing insights into various neurological conditions, including Parkinson's disease and schizophrenia .

Anticancer Activity

Recent studies have explored the cytotoxic effects of Fluoroclebopride against various cancer cell lines:

  • A549 (lung cancer)
  • HCT116 (colon cancer)
  • HepG2 (liver cancer)
    The compound's structural modifications have been shown to influence its cytotoxicity, with certain derivatives demonstrating significant anti-proliferative effects .

Study on Dopamine Receptor Binding

In a study assessing the binding affinity of Fluoroclebopride to dopamine receptors, it was found that the compound selectively binds to D2-like receptors, making it a valuable tool for studying dopaminergic systems in vivo. This selectivity is crucial for minimizing off-target effects when used in clinical settings .

Cytotoxicity Assessment

A comparative analysis of Fluoroclebopride against standard chemotherapeutics revealed that while it possesses moderate cytotoxicity, its unique mechanism of action targeting dopamine receptors may offer synergistic effects when combined with other therapies .

Data Summary

PropertyValue
Molecular FormulaC20H23ClFN3O2
Molecular Weight391.87 g/mol
Ki (D2-like receptors)0.95 nM
Ki (D3 receptors)5.46 nM
Ki (D4 receptors)144 nM
Cytotoxicity (A549)Moderate
Cytotoxicity (HCT116)Variable

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.